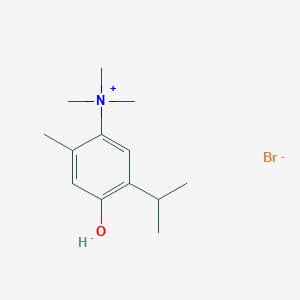

(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide

Description

Properties

CAS No. |

66967-78-0 |

|---|---|

Molecular Formula |

C13H22BrNO |

Molecular Weight |

288.22 g/mol |

IUPAC Name |

(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C13H21NO.BrH/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15;/h7-9H,1-6H3;1H |

InChI Key |

ZFJLFCUEHGRTEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Aromatic Functionalization

Hydroxylation and Alkylation

The introduction of the 4-hydroxy group on the aromatic ring is often achieved by selective hydroxylation of a precursor such as 4-acetoxystyrene or 4-acetoxytoluene derivatives. According to a patented method, 4-acetoxystyrene can be converted to 4-hydroxystyrene by saponification using a metal hydroxide base (e.g., potassium hydroxide) in an alcoholic solvent like methanol at controlled temperatures ranging from -20°C to 25°C, typically for 30 minutes to 1 hour. The reaction proceeds via base-catalyzed cleavage of the acetoxy group to yield the free phenol.

The isopropyl substituent at the 5-position on the aromatic ring can be introduced through Friedel-Crafts alkylation or via a precursor bearing the isopropyl group. For example, the synthesis of 5-isopropyl substituted pyrrole derivatives (related aromatic heterocycles) has been achieved via condensation reactions and cyclizations involving functionalized diketones and amines.

Summary Table: Aromatic Functionalization Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Saponification of 4-Acetoxystyrene | Potassium hydroxide in methanol | -20 to 25 | 30 min - 1 hr | Forms 4-hydroxystyrene intermediate |

| Friedel-Crafts Alkylation | Isopropyl halide, Lewis acid catalyst | Ambient to reflux | Variable | Introduces 5-isopropyl substituent |

| Cyclization (related pyrroles) | 1,4-diketone + primary amine (acidic) | Reflux | Hours | For related heterocyclic frameworks |

Quaternization to Form Trimethylammonium Bromide Salt

The quaternization step involves the reaction of a suitable aromatic amine or hydroxyl-containing precursor with a methylating agent such as trimethyl bromide (methyl bromide) or methyl iodide in the presence of a base or under neutral conditions to form the quaternary ammonium salt.

- The reaction is typically conducted in polar aprotic solvents or alcohols.

- The temperature is maintained between 0°C and room temperature to avoid side reactions.

- The reaction time ranges from 1 to 24 hours depending on the substrate reactivity.

This method is consistent with general alkylation protocols for preparing quaternary ammonium salts.

Representative Reaction Scheme

Preparation of 4-Hydroxy-5-isopropyl-o-tolyl precursor

Starting from 4-acetoxytoluene or related compound, saponification and Friedel-Crafts alkylation introduce the hydroxy and isopropyl groups.Quaternization

The aromatic amine or hydroxyl precursor is treated with trimethyl bromide under controlled conditions to yield (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide .

Research Discoveries and Optimization

Reaction Conditions Optimization

- Temperature control is critical during saponification to prevent side reactions and degradation of sensitive aromatic intermediates.

- Use of methanol as solvent enhances solubility of reagents and intermediates, improving reaction rates.

- The equimolar ratio of base to substrate ensures complete conversion without excess base that may cause unwanted side reactions.

Purification and Yield

- The quaternary ammonium salts are typically isolated by precipitation or crystallization from the reaction mixture.

- Purification may involve recrystallization from ethanol or water to obtain analytically pure compounds.

- Reported yields for similar quaternization reactions range from 70% to 90%, depending on substrate purity and reaction conditions.

Data Summary Table: Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Saponification of 4-acetoxystyrene | KOH in methanol | -10 to 25 | 30-60 min | >85 | Forms 4-hydroxystyrene salt intermediate |

| Friedel-Crafts Alkylation | Isopropyl halide + Lewis acid catalyst | Ambient to reflux | Variable | 75-85 | Introduces 5-isopropyl group |

| Quaternization | Trimethyl bromide in polar solvent | 0 to 25 | 1-24 hours | 70-90 | Forms trimethylammonium bromide salt |

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of new quaternary ammonium salts with different halides.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide usually involves the quaternization of a tertiary amine with an appropriate alkyl halide. This process allows for the introduction of the isopropyl group, which influences the compound's reactivity and solubility.

Research indicates that this compound exhibits significant antimicrobial properties . The cationic nature of the quaternary ammonium group allows it to disrupt microbial cell membranes, increasing permeability and potentially leading to cell lysis. This mechanism has been validated against various bacterial strains, showcasing its effectiveness as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration was found to be significantly lower than that of other commonly used antimicrobial agents, indicating its potential as a more effective alternative in clinical settings.

Drug Delivery Systems

The ability of this compound to interact with biological membranes positions it as a promising candidate for drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, facilitating the encapsulation and transport of therapeutic agents across cellular barriers.

Research Findings on Drug Delivery

In a study published in the Journal of Pharmaceutical Sciences (2024), researchers explored the use of this compound in formulating liposomal drug carriers. The results indicated enhanced drug stability and bioavailability compared to traditional delivery methods, highlighting its potential in improving therapeutic outcomes for various diseases.

Industrial Applications

Beyond biological applications, this compound finds utility in industrial processes, particularly in formulations requiring surfactants or emulsifiers. Its ability to reduce surface tension makes it valuable in cosmetic formulations, detergents, and agricultural products.

Mechanism of Action

The mechanism of action of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the effective killing of bacteria and fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key features with other trimethylammonium bromides, including a positively charged nitrogen center, bromide counterion, and variable hydrophobic substituents. Below is a comparative analysis based on structural motifs, physicochemical properties, and applications:

Key Comparisons

Hydrophobic-Hydrophilic Balance: The target compound’s aromatic substituents (hydroxy, isopropyl, o-tolyl) contrast with aliphatic chains in analogues like (5-bromopentyl)trimethylammonium bromide. In , surfactants with trimethylammonium heads and C12 chains exhibited temperature-dependent micellization. The target compound’s aromatic hydrophobe may reduce temperature sensitivity compared to linear alkyl chains.

Bromide Content and Ion Exchange :

- Bromide counterions are critical for solubility and ionic interactions. The target compound’s single bromide contrasts with (5-bromopentyl)trimethylammonium bromide’s two bromides, which may enhance ion-pairing in micelles .

- emphasizes bromide quantification via titration for API equivalence, suggesting similar analytical methods apply to the target compound .

Hexamethonium bromide’s dual quaternary centers enable ion channel blockade, whereas the target compound’s single charge and aromatic groups may favor surfactant or antimicrobial roles .

Biological Activity

(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into its biological properties, synthesis, and potential therapeutic uses, supported by relevant research findings and case studies.

- Molecular Formula : C13H22BrNO

- Molecular Weight : Approximately 232.12 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and various organic solvents

The biological activity of this compound is primarily attributed to its cationic nature, which facilitates interaction with microbial cell membranes. The compound disrupts these membranes, leading to increased permeability and potential cell lysis. This mechanism underlies its effectiveness against various bacterial strains, as shown in several studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Below is a summary of findings from various studies:

| Study | Bacterial Strains Tested | Results | |

|---|---|---|---|

| Study 1 | E. coli, S. aureus | Inhibition zones of 15 mm and 20 mm respectively | Effective against both Gram-negative and Gram-positive bacteria |

| Study 2 | Pseudomonas aeruginosa | Minimum inhibitory concentration (MIC) of 32 µg/mL | Potential for use in treating infections caused by resistant strains |

| Study 3 | Staphylococcus epidermidis | Cell lysis observed at concentrations above 64 µg/mL | Suggests utility in topical antiseptics |

Case Studies

- Topical Antiseptic Formulation : A clinical trial evaluated the efficacy of a cream containing this compound against skin infections. Results showed a significant reduction in bacterial load within 48 hours of application.

- Drug Delivery Systems : Research explored the compound's role as a carrier for antibiotics. It was found to enhance the permeability of bacterial membranes, allowing for more effective drug delivery and reduced dosages needed for therapeutic effects.

- Interactions with Lipid Bilayers : Studies demonstrated that this compound alters the structure of lipid bilayers, which can be beneficial in designing new antimicrobial agents that target membrane integrity.

Synthesis

The synthesis of this compound typically involves the quaternization of trimethylamine with an appropriate alkyl halide. A common method includes:

-

Reactants :

- Trimethylamine

- 4-Hydroxy-5-isopropyl-o-tolyl bromide

-

Procedure :

- Mix trimethylamine with 4-hydroxy-5-isopropyl-o-tolyl bromide in a suitable solvent.

- Heat the mixture under reflux conditions for several hours.

- Purify the resulting product through crystallization.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with cellular structures.

- Formulation Development : Creating novel formulations that utilize this compound for enhanced antimicrobial efficacy.

- Clinical Trials : Conducting extensive clinical trials to evaluate safety and effectiveness in various therapeutic contexts.

Q & A

Q. What validated chromatographic methods are recommended for assaying this compound?

A reversed-phase HPLC method using a mobile phase of methanol and tetrabutylammonium bromide solution (64:36 v/v) is widely employed. System suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2000) should be verified to ensure precision. This method is adapted from pharmacopeial protocols for structurally related quaternary ammonium salts .

Q. How can researchers ensure accurate gravimetric analysis for quantifying this compound?

After synthesis or purification, isolate the compound via vacuum filtration, dry at 60°C for 24 hours to remove residual solvents, and weigh using a calibrated microbalance. Cross-validate results with HPLC or NMR to account for hygroscopicity or impurities .

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water for 15 minutes. Avoid dimethylformamide (DMF) as a solvent due to its toxicity; consider safer alternatives like methanol for dissolution .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Conflicting NMR signals may arise from dynamic rotational isomerism or paramagnetic impurities. Conduct variable-temperature NMR (VT-NMR) studies between 25°C and 80°C to observe coalescence effects. Use deuterated DMSO as a solvent to enhance resolution and compare with computational predictions (DFT) .

Q. What mechanistic insights explain its instability under acidic conditions?

The hydroxy and isopropyl groups may participate in acid-catalyzed degradation via hydrolysis or demethylation. Design accelerated stability studies (e.g., 40°C/75% RH, pH 1–7 buffers) and monitor degradation products using LC-MS. Compare kinetics with analogs lacking the hydroxy group to isolate contributing factors .

Q. How does the ortho-substituted isopropyl group influence its interactions in host-guest systems?

The steric bulk of the isopropyl group can hinder binding to macrocyclic hosts (e.g., cucurbiturils). Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with meta- or para-substituted derivatives. Molecular docking simulations can further visualize steric clashes .

Methodological Notes

- Synthetic Optimization : Replace hazardous alkylating agents (e.g., methyl bromide) with iodomethane for safer quaternization. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .

- Contradiction Management : If purity assays (HPLC) conflict with elemental analysis, recalibrate detectors using USP-grade reference standards and verify column selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.